- The behaviors of metal acetylides with dinitrogen tetroxideHelvetica Chimica Acta, 2005, 88(2), 354-369,
Cas no 927-80-0 (Ethoxyacetylene)
Ethoxyacetylene structure
Ethoxyacetylene Properties
Names and Identifiers
-
- ethyl ethynyl ether
- Ethoxyethyne
- Ethoxyacetylene solution
- Ethoxyacetylene
- Ethyne, ethoxy- (9CI)
- ethynoxyethane
- 1-ethoxyacetylene
- EINECS 213-164-5
- Ether,ethyl ethynyl
- ethoxy-ethyne
- ethoxyethynyl ether
- Ethyne,ethoxy
- ethynylethylether
- Ethyne, ethoxy-
- Ether, ethyl ethynyl
- WMYNMYVRWWCRPS-UHFFFAOYSA-N
- Ethoxyacetylene 50% w/w solution in Hexanes
- Ethoxyacetylene 30% w/w solution in Hexanes
- Ethyl ethynyl ether, 40 wt% solution in hexanes
- ethoxy acetylene
- ethyl ethynylether
- Ethynyl ethyl ether
- 1-Ethoxyacetylene #
- PubChem12592
- KSC486O0N
- Ether, ethyl ethynyl (6CI, 8CI)
- 1-Ethoxyethyne
- +Expand
-
- MFCD00009247
- WMYNMYVRWWCRPS-UHFFFAOYSA-N
- 1S/C4H6O/c1-3-5-4-2/h1H,4H2,2H3
- C#COCC
- 0741882
Computed Properties
- 70.04190
- 0
- 1
- 2
- 70.041865
- 5
- 47.9
- 0
- 0
- 0
- 0
- 0
- 1
- 1.1
- nothing
- 0
- 9.2
Experimental Properties
- 0.61360
- 9.23000
- n20/D 1.378
- Slightly miscible with water.
- 53 ºC
- -34 ºC
- ~40 wt. % in hexanes
- Not determined
- Not determined
- 0.732 g/mL at 25 °C
Ethoxyacetylene Security Information
- GHS07 GHS08 GHS09
- KN9900000
- 3
- 3
- S16-S36/37-S61-S62-S45-S36/37/39-S26
- II
- R11; R36/37/38; R48/20; R51/53; R62; R65; R67
- F Xn N
- UN 1993 3/PG 2
- H304,H315,H336,H361,H373,H411
- P261,P273,P281,P301+P310,P331
- 2-8°C
- II
- 38-48/20-51/53-62-65-67
- Danger
- 3
Ethoxyacetylene Customs Data
- 2909199090
-
China Customs Code:
2909199090Overview:
2909199090. Other acyclic ethers and their halogenated derivatives(Including sulfonation,Nitrosative or nitrosative derivatives). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909199090. other acyclic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
Ethoxyacetylene Price
Ethoxyacetylene Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Nitrogen oxide (N2O4) Solvents: Diethyl ether , Hexane ; -78 °C; -78 °C → rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Sodium , Ferric nitrate Solvents: Ammonia ; 20 min, -70 °C; -70 °C → rt
1.2 Reagents: Sodium chloride Solvents: Water ; -70 °C
1.2 Reagents: Sodium chloride Solvents: Water ; -70 °C
Reference
- Combined epimerization and acylation: Meerwein-Ponndorf-Verley-Oppenauer catalysts in actionOrganic & Biomolecular Chemistry, 2005, 3(3), 483-489,
Synthetic Circuit 3
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Butyllithium , Diethylamine Solvents: Tetrahydrofuran
1.2 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Sodium chloride Solvents: Water
Reference
- A convenient procedure for the preparation of ethoxyacetylene and ethoxyethynyl carbinolsJournal of Organic Chemistry, 1987, 52(11), 2332-3,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Potassium hydroxide ; 100 °C
Reference
- Studies on volatile plant substances. CXV. Synthesis of 3-methylcitral stereoisomers by the Arens and van Dorp reactionBulletin de la Societe Chimique de France, 1951, 374, 374-7,
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
Reference
- Applications of phase transfer catalysis. Part 19. A convenient route to alkynes via phase transfer catalysisTetrahedron, 1981, 37(9), 1653-8,
Synthetic Circuit 9
Synthetic Circuit 10
Reaction Conditions
Reference
- Acetylenic ethers. II. Ethoxy- and butoxyacetyleneJournal of the American Chemical Society, 1942, 64, 223-6,
Synthetic Circuit 11
Synthetic Circuit 12
Reaction Conditions
Reference
- Ethynyl ethers and thioethers as synthetic intermediatesAdvances Org. Chem. Methods Results (Ralph A. Raphael, 1960, 2, 117-212,
Synthetic Circuit 13
Reaction Conditions
Reference
- The chemistry of acetylenic ethers. XI. Preparation of acetylenic ethers from aldehydesRecueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1955, 74, 271-6,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: 2,2′-Bipyridine , Cuprous iodide , Tripotassium phosphate Solvents: Toluene ; 2 d, 110 °C; 110 °C → rt
1.2 Reagents: Potassium tert-butoxide Solvents: 1,4-Dioxane ; overnight, rt
1.2 Reagents: Potassium tert-butoxide Solvents: 1,4-Dioxane ; overnight, rt
Reference
- HOTf-Catalyzed, Solvent-Free Oxyarylation of Ynol Ethers and ThioethersJournal of Organic Chemistry, 2016, 81(11), 4861-4868,
Synthetic Circuit 15
Reaction Conditions
Reference
- Product subclass 2: 1-(organooxy)alk-1-ynes and 1-(heterooxy)alk-1-ynesScience of Synthesis, 2006, 24, 933-956,
Synthetic Circuit 16
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
Reference
- Hydrohalogenation of metallized alkoxyacetylenesZhurnal Obshchei Khimii, 1980, 50(3), 690-1,
Synthetic Circuit 19
Synthetic Circuit 20
Reaction Conditions
Reference
- Synthesis and Thermolysis of Enediynyl Ethyl Ethers as Precursors of Enyne-KetenesJournal of Organic Chemistry, 1997, 62(25), 8841-8847,
Ethoxyacetylene Raw materials
- Ethene, 1-bromo-2-ethoxy-, (1E)-
- Ethene, 1-bromo-2-ethoxy-
- 2-Bromo-1,1-diethoxyethane
- Cis-1-Bromo-2-ethoxyethylene
- cis-2-chlorovinyl ethyl ether
- (E)-1-chloro-2-ethoxyethene
- 1,1-Diethoxyethene
- 1,2-Dibromo-1-ethoxyethane
- Lithium, (ethoxyethynyl)-
- Ethene, 1,1-dibromo-(9CI)
- Chloroacetaldehyde Diethyl Acetal
Ethoxyacetylene Preparation Products
Ethoxyacetylene Suppliers
Hubei Baidu Chemistry Co.,Ltd.
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(CAS:927-80-0)
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(CAS:927-80-0)
JIANG KUN
18086426449
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Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:927-80-0)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:927-80-0)
TANG SI LEI
15026964105
2881489226@qq.com
Ethoxyacetylene Related Literature
-
G. R. Banks,D. Cohen,G. E. Pattenden,J. A. G. Thomas J. Chem. Soc. C 1967 126
-
2. Conversion of adducts formed from tricarbonyl(vinylketene)iron(0) complexes and alkynes into cyclopentenediones and phenolsK. Gail Morris,Stephen P. Saberi,Susan E. Thomas J. Chem. Soc. Chem. Commun. 1993 209
-
3. C-nucleosides. Part 2. Preparation of 2-[(1R,2S,3R,4R)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]thiazole-4-carboxamide (‘carbocyclic’ tiazofurin) and its antipodeAllan P. Dishington,David C. Humber,Richard J. Stoodley J. Chem. Soc. Perkin Trans. 1 1993 57
-
S. A. Carl,L. Vereecken,J. Peeters Phys. Chem. Chem. Phys. 2007 9 4071
-
5. Addition of alkynes to (vinylketene)tricarbonyliron(0) complexesK. Gail Morris,Stephen P. Saberi,Alexandra M. Z. Slawin,Susan E. Thomas,David J. Williams J. Chem. Soc. Chem. Commun. 1992 1788
-
6. 4??Photodissociation in the gas phaseHiroyasu Sato Annu. Rep. Prog. Chem. Sect. C: Phys. Chem. 2004 100 73
-
Kaarina K. Milnes,Laura C. Pavelka,Kim M. Baines Chem. Soc. Rev. 2016 45 1019
-
Charlie Verrier,Sébastien Carret,Jean-Fran?ois Poisson Org. Biomol. Chem. 2014 12 1875
-
9. On the mechanism of the HCCO?+?O2 reaction: Probing multiple pathways to a single product channelPeng Zou,David L. Osborn Phys. Chem. Chem. Phys. 2004 6 1697
-
Zhenfu Han,Takuma Fujioka,Shin-ichi Usugi,Hideki Yorimitsu,Hiroshi Shinokubo,Koichiro Oshima Org. Biomol. Chem. 2005 3 1622
927-80-0 (Ethoxyacetylene) Related Products
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:927-80-0)Ethoxyacetylene
99%
25g
255.0